molecular formula C16H14N2O2S2 B15012103 2-methoxy-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide

2-methoxy-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B15012103
M. Wt: 330.4 g/mol
InChI Key: BSYMRCJLHFSAIK-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a methylsulfanyl group on a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole ring, followed by the introduction of the methoxy and methylsulfanyl groups. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzamide moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions may involve strong acids or bases, depending on the desired transformation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-methoxy-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring and the functional groups present in the compound play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-(methylsulfanyl)-N-(2-phenylethyl)benzamide
  • 2-methoxy-N-[3-(methylsulfanyl)phenyl]benzamide
  • 2-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

2-methoxy-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is unique due to the specific arrangement of its functional groups and the presence of the benzothiazole ring

Properties

Molecular Formula

C16H14N2O2S2

Molecular Weight

330.4 g/mol

IUPAC Name

2-methoxy-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide

InChI

InChI=1S/C16H14N2O2S2/c1-20-13-6-4-3-5-11(13)15(19)17-10-7-8-12-14(9-10)22-16(18-12)21-2/h3-9H,1-2H3,(H,17,19)

InChI Key

BSYMRCJLHFSAIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SC

Origin of Product

United States

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